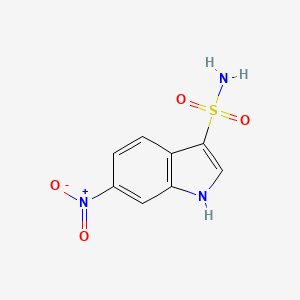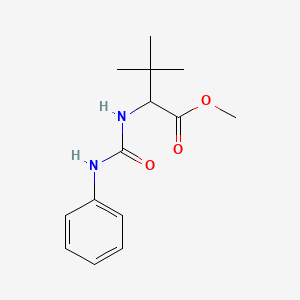
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market. However, its potential as a research chemical has also been explored due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Microbial Volatile Organic Compounds in Indoor Environments
A study investigated the presence of microbial volatile organic compounds (MVOC) in mold-infested and mold-free indoor environments. The concentrations of MVOCs were primarily influenced by factors not directly associated with mold status, challenging the assumption that mold infestations could be detected by microbial VOC emissions. The study suggested the need for more specific and sensitive markers for assessing mold status in indoor environments (Schleibinger et al., 2008).
Acute Effects of 3-Methyl-1-Butanol Exposure
Research on the acute effects of exposure to 3-methyl-1-butanol (3MB), a compound found in indoor air, showed minimal irritation effects at a concentration higher than typically found in damp and moldy buildings. This suggests that 3MB might not be a significant factor for health effects in such environments, pointing towards the need for further research to assess the impact of MVOCs on health (Ernstgård et al., 2013).
Pheromone Activation of Cortical Fields Related to Social Cognition
A study using 15O-butanol positron emission tomography (PET) explored the effects of androstadienone, a putative human pheromone, on brain activity. Compared to other substances, androstadienone activated a widespread neuronal network, particularly in brain regions associated with social cognition and attention. This research contributes to the understanding of the neurological basis of social behavior and interpersonal communication (Gulyás et al., 2004).
Nicotine Metabolism in Humans
An investigation into nicotine metabolism revealed significant conversion to keto acid and hydroxy acid in humans, accounting for an estimated 14% of the nicotine dose. The study provided new insights into nicotine metabolism pathways and the potential for certain metabolites to serve as biomarkers for tobacco-specific carcinogen exposure (Hecht et al., 1999).
[123I]ADAM for Serotonin Transporter Imaging
Research on [123I]ADAM, a tracer for serotonin transporters in the human brain, indicated its potential for single-photon emission tomography (SPET) imaging due to its high specificity and acceptable dosimetry. This opens up possibilities for non-invasive studies of the serotonergic system in various psychiatric and neurological disorders (Kauppinen et al., 2002).
Wirkmechanismus
Target of Action
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMB-4en-PINACA , is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptor, activating it . This activation leads to various changes in the body, depending on the specific location of the CB1 receptors .
Pharmacokinetics
It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites . These metabolites may have their own pharmacological activity and can be used in the identification of MDMB-4en-PINACA consumption .
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a variety of effects. These include psychophysical states that are often difficult to control, leading to numerous accidents, fatalities, and severe social consequences . More than 15 deaths have been associated with the use of MDMB-4en-PINACA .
Eigenschaften
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDSNGNGMCVRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

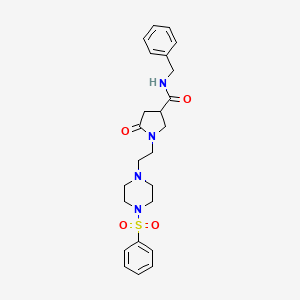
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)
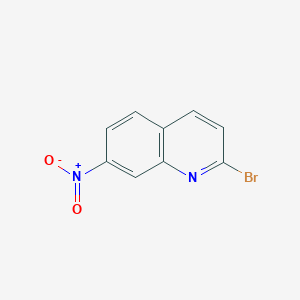
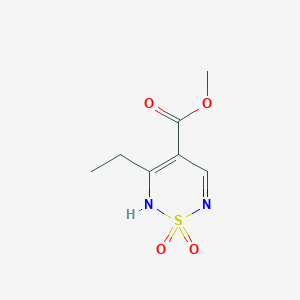

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
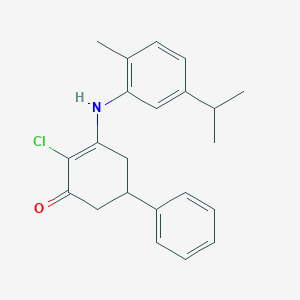
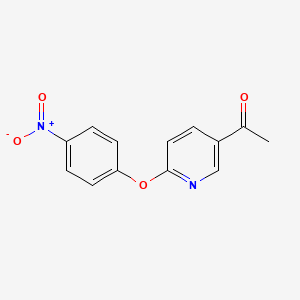

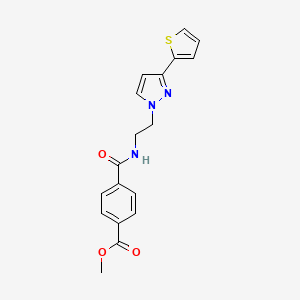
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)
